

# Application Note: Structural Elucidation of Benzylisopropyl Propionate via High-Resolution NMR

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Benzylisopropyl propionate*

CAS No.: 67785-77-7

Cat. No.: B1583299

[Get Quote](#)

## Introduction & Structural Analysis

**Benzylisopropyl propionate** is a vital ester used extensively in the fragrance industry for its floral, fruity, and slightly woody notes. Despite its colloquial name, the molecule is structurally distinct from simple benzyl or isopropyl esters. It is the propionate ester of dimethyl benzyl carbinol (2-methyl-1-phenylpropan-2-ol).<sup>[1][2]</sup>

Accurate characterization is critical for quality control (QC) in synthesis to distinguish it from potential hydrolysis products (dimethyl benzyl carbinol) or transesterification impurities.

## Chemical Structure Breakdown

- IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>13</sub>H<sub>18</sub>O<sub>2</sub><sup>[1][3]</sup>
- Molecular Weight: 206.28 g/mol <sup>[1]</sup>

- Key Moieties for NMR Targeting:
  - Aromatic Ring: Monosubstituted benzene (5 protons).
  - Benzylic Methylene: Isolated  
  
linking the ring to the quaternary center.
  - Gem-Dimethyl Group: Two equivalent methyl groups attached to the quaternary carbon bearing the oxygen.
  - Propionate Chain: Ethyl group adjacent to a carbonyl ( ).

## Experimental Protocol

### Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts, follow this preparation standard:

- Solvent: Deuterated Chloroform ( ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
  - Rationale:  
  
provides excellent solubility for lipophilic esters and minimizes solvent overlap in the aliphatic region.
- Concentration:
  - $^1\text{H}$  NMR: 10–15 mg in 0.6 mL solvent.
  - $^{13}\text{C}$  NMR: 40–60 mg in 0.6 mL solvent (requires higher concentration for sufficient S/N ratio).
- Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

## Instrument Parameters (500 MHz Standard)

Parameter	<sup>1</sup> H NMR (Proton)	<sup>13</sup> C NMR (Carbon)	Rationale
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)	30° pulse ensures rapid repetition without saturation.
Spectral Width	14 ppm (-2 to 12 ppm)	240 ppm (-10 to 230 ppm)	Covers all expected aromatic and carbonyl signals.
Acquisition Time	3.0 – 4.0 sec	1.0 – 1.5 sec	Sufficient to resolve small couplings (J-values).
Relaxation Delay (D1)	1.0 sec	2.0 sec	Ensures quantitative integration accuracy.
Scans (NS)	16	1024	High scan count needed for <sup>13</sup> C sensitivity.
Temperature	298 K (25°C)	298 K (25°C)	Standard ambient temperature for reproducibility.

## Results & Discussion

### <sup>1</sup>H NMR Spectrum Analysis

The proton spectrum of **benzylisopropyl propionate** is characterized by four distinct signal groups. The absence of coupling between the benzylic methylene and the gem-dimethyl groups is a diagnostic feature of the tertiary carbonyl structure.

### Signal Assignments

Shift ( $\delta$ , ppm)	Mult.	Int.[2][3][4]	Assignment	Structural Fragment	Coupling (J, Hz)
7.15 – 7.35	Multiplet	5H	Ar-H	Phenyl Ring	N/A (Complex)
3.05	Singlet	2H	Ph-CH <sub>2</sub> -C	Benzylic Methylene	None (Isolated)
2.28	Quartet	2H	-CO-CH <sub>2</sub> -CH <sub>3</sub>	Propionate Methylene	
1.44	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub> -O-	Gem-Dimethyls	None
1.11	Triplet	3H	-CO-CH <sub>2</sub> -CH <sub>3</sub>	Propionate Methyl	

#### Mechanistic Insight:

- The 3.05 ppm singlet is critical. If this signal appears as a doublet or multiplet, it indicates the presence of an isomeric impurity (e.g., 1-phenyl-2-propyl propionate).
- The 1.44 ppm singlet (6H) confirms the quaternary nature of the carbon attached to the oxygen. The magnetic equivalence of these two methyl groups indicates free rotation and lack of chirality in the molecule.

## <sup>13</sup>C NMR Spectrum Analysis

The carbon spectrum confirms the ester skeleton and the quaternary center.

### Signal Assignments

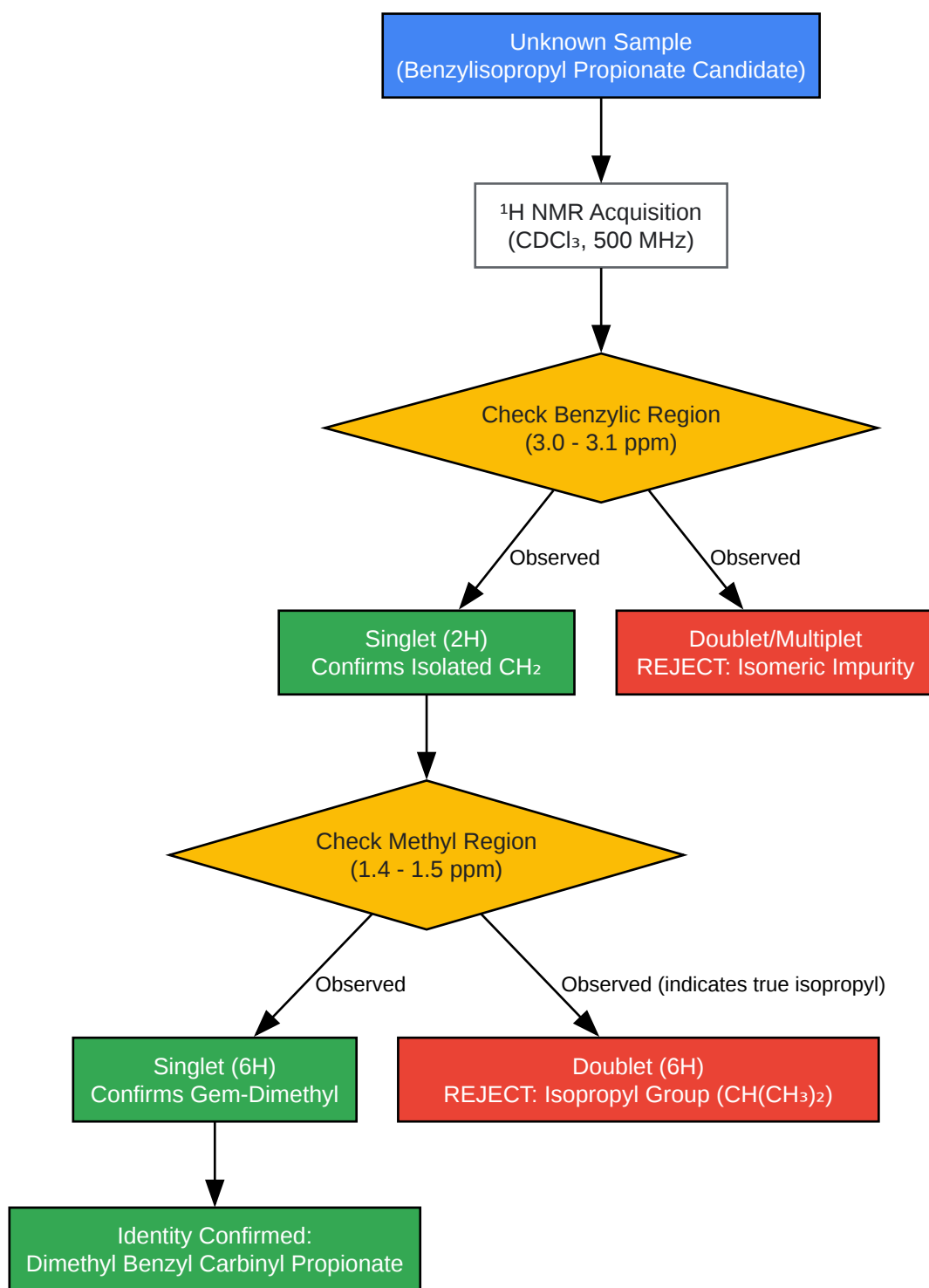
Shift ( $\delta$ , ppm)	Type	Assignment	Structural Context
173.8	C_quat	C=O	Ester Carbonyl
137.5	C_quat	Ar-C_ipso	Aromatic Quaternary Carbon
130.3	CH	Ar-CH (meta)	Aromatic Ring
128.0	CH	Ar-CH (ortho)	Aromatic Ring
126.4	CH	Ar-CH (para)	Aromatic Ring
82.5	C_quat	-C(CH <sub>3</sub> ) <sub>2</sub> -O-	Tertiary Carbinyl Carbon
46.2	CH <sub>2</sub>	Ph-CH <sub>2</sub> -	Benzylic Carbon
28.6	CH <sub>2</sub>	-CO-CH <sub>2</sub> -	Propionate Alpha-Carbon
25.8	CH <sub>3</sub>	-C(CH <sub>3</sub> ) <sub>2</sub> -	Gem-Dimethyl Carbons
9.3	CH <sub>3</sub>	-CH <sub>2</sub> -CH <sub>3</sub>	Propionate Terminal Methyl

#### Diagnostic Check:

- The signal at 82.5 ppm is characteristic of a tertiary carbon bonded to an oxygen atom (C-O). A shift significantly upfield (<70 ppm) would suggest hydrolysis to the alcohol or a primary/secondary ester structure.

## Visualization of Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of **Benzylisopropyl Propionate**, distinguishing it from common isomers.



[Click to download full resolution via product page](#)

Figure 1: Logic tree for validating **Benzylisopropyl Propionate** structure versus common isomers (e.g., isopropyl esters).

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 105595, 1,1-Dimethyl-2-phenylethyl propionate. Retrieved from [[Link](#)]
- The Good Scents Company (2023). Dimethyl Benzyl Carbonyl Propionate Information and Organoleptic Profile. Retrieved from [[Link](#)]
- NIST Mass Spectrometry Data Center. Propanoic acid, 1,1-dimethyl-2-phenylethyl ester - Gas Chromatography and Mass Spectra. Retrieved from [[Link](#)]

### *Need Custom Synthesis?*

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,1-Dimethyl-2-phenylethyl propionate | C<sub>13</sub>H<sub>18</sub>O<sub>2</sub> | CID 105595 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. dimethyl benzyl carbonyl propionate, 67785-77-7 [[thegoodscentscompany.com](https://www.thegoodscentscompany.com)]
- 3. dimethyl benzyl carbonyl propionate [[flavscents.com](https://www.flavscents.com)]
- 4. EP0073505A1 - Benzo-heterocycles - Google Patents [[patents.google.com](https://patents.google.com)]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Benzylisopropyl Propionate via High-Resolution NMR]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583299/docs#application-note-structural-elucidation-of-benzylisopropyl-propionate-via-high-resolution-nmr>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)